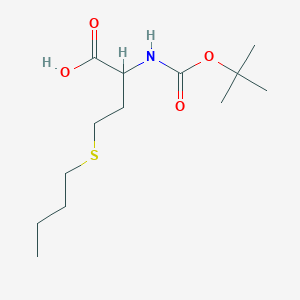

Boc-DL-buthionine

Descripción

Historical Development and Significance of Glutathione (B108866) Pathway Modulation

The journey to understanding glutathione's importance began in 1888 with its discovery in yeast cells. nih.govmdpi.com It was later identified as the tripeptide γ-L-glutamyl-L-cysteinyl-glycine. nih.gov For many years, research primarily focused on its detoxification functions in the liver, where it is most abundant. mdpi.com However, by the mid-20th century, its crucial role in protecting cells from oxidative damage became increasingly clear. A pivotal moment in this field was the development of the ascorbate-glutathione cycle concept in 1976, which highlighted GSH's role in mitigating hydrogen peroxide in chloroplasts and implicated it in general stress resistance. bioone.orgoup.com

This growing appreciation for GSH's protective functions spurred the development of tools to modulate its intracellular levels. The ability to selectively deplete GSH became a critical experimental strategy. This led to the synthesis of buthionine sulfoximine (B86345) (BSO), a potent and specific inhibitor of glutathione synthesis, first reported in 1979. sigmaaldrich.com The creation of BSO was a landmark achievement, providing a chemical means to probe the consequences of GSH depletion and paving the way for decades of research into the glutathione pathway's role in cellular processes and its potential as a therapeutic target. iiarjournals.org

Overview of γ-Glutamylcysteine Synthetase as a Critical Enzymatic Target

The synthesis of glutathione is a two-step, ATP-dependent process. consensus.appnih.gov The first and rate-limiting step is catalyzed by the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). nih.govwikipedia.orgoup.com This enzyme facilitates the formation of a unique peptide bond between the γ-carboxyl group of glutamate (B1630785) and the amino group of cysteine, forming γ-glutamylcysteine. wikipedia.orgmdpi.com The second enzyme, glutathione synthetase, then adds a glycine (B1666218) molecule to complete the GSH tripeptide. consensus.apptaylorandfrancis.com

Enzymatic Reaction of Glutathione Synthesis:

L-glutamate + L-cysteine + ATP → γ-glutamylcysteine + ADP + Pi (Catalyzed by γ-Glutamylcysteine Synthetase)

γ-glutamylcysteine + glycine + ATP → Glutathione + ADP + Pi (Catalyzed by Glutathione Synthetase)

Because GCS catalyzes the committed step in GSH biosynthesis, it is the primary control point for cellular GSH levels. nih.govtaylorandfrancis.com The enzyme's activity is tightly regulated through several mechanisms, including feedback inhibition by GSH itself. bioone.orgpnas.org Its critical, non-redundant role makes it an ideal target for pharmacological inhibition. wikipedia.org In fact, the genetic knockout of GCS is embryonically lethal, underscoring the enzyme's essential function for cell survival. wikipedia.org Dysregulation of GCS activity is implicated in numerous human diseases, including cancer, neurodegenerative disorders, and diabetes. wikipedia.org This central role in maintaining cellular health and its involvement in disease pathology establishes GCS as a critical enzymatic target for chemical probes and potential therapeutic agents. pnas.orgmdpi.com

Rationale for Utilizing Buthionine Sulfoximine as a Biochemical Probe

Buthionine sulfoximine (BSO) was specifically designed as a tool to study the function of glutathione. It acts as a potent and irreversible inhibitor of γ-glutamylcysteine synthetase. oup.comontosight.ai The mechanism of inhibition is transition-state mimicry; BSO binds to the enzyme's active site, where it is phosphorylated by ATP, forming a stable complex that inactivates the enzyme. nih.gov This specific and irreversible inhibition effectively shuts down the de novo synthesis of glutathione, leading to the depletion of intracellular GSH pools. oup.commdpi.com

The ability to selectively deplete GSH with BSO provides a powerful experimental approach for several reasons:

Investigating Oxidative Stress: By removing the cell's primary non-protein antioxidant, BSO allows researchers to study the direct effects of oxidative stress on cellular components and signaling pathways. oup.comontosight.aiontosight.ai

Elucidating GSH Functions: It enables the elucidation of the numerous roles of glutathione, from antioxidant defense and detoxification to the regulation of cell proliferation and apoptosis. consensus.appnih.gov

Sensitizing Cells to Therapies: In cancer research, elevated GSH levels are a known mechanism of resistance to chemotherapy and radiation. mdpi.comspandidos-publications.com BSO can deplete GSH in tumor cells, thereby increasing their sensitivity to various anticancer agents, a strategy that has been explored in numerous preclinical and clinical studies. sigmaaldrich.commdpi.comspandidos-publications.com

Therefore, BSO and its derivatives are utilized as biochemical probes to manipulate a specific node in a critical metabolic network, allowing for the systematic investigation of the consequences. ontosight.aiacs.orgthno.org This makes them invaluable for dissecting the complex biology of glutathione.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZDLUCLKSJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of γ Glutamylcysteine Synthetase Inhibition

Specificity and Irreversibility of BSO-Mediated Enzyme Inactivation

Buthionine sulfoximine (B86345) is recognized as a highly specific, mechanism-based inhibitor of γ-glutamylcysteine synthetase. researchgate.netmdpi.com Its inhibitory action is not instantaneous but follows a time-dependent process characteristic of slow-binding inhibitors, ultimately leading to an apparently irreversible inactivation of the enzyme. medchemexpress.comnajah.edunih.gov

The process of inactivation requires the presence of ATP, one of the substrates for the GCS-catalyzed reaction. nih.govpnas.org Research has established that GCS itself catalyzes the phosphorylation of the sulfoximine nitrogen atom of BSO, using ATP as the phosphate (B84403) donor. nih.govresearchgate.net This creates a phosphorylated intermediate, buthionine sulfoximine phosphate. This product acts as a transition-state analog, binding with extremely high affinity to the enzyme's active site. researchgate.netnih.gov One molar equivalent of this phosphorylated BSO is sufficient to become tightly bound to and fully inhibit one enzyme molecule. researchgate.net

This binding is considered effectively irreversible under normal physiological conditions and in non-denaturing buffers that also contain MgATP. researchgate.netmedchemexpress.com This sustained inhibition is a key feature of BSO's action, ensuring prolonged depletion of glutathione (B108866) synthesis long after the free inhibitor has been cleared. scbt.com While the inhibition is potent, some studies have noted that GCS activity can recover, typically within 16 to 24 hours after BSO is removed, suggesting that cellular processes can eventually overcome the inhibition. nih.govoup.com

The table below summarizes key kinetic findings for the inactivation of rat kidney γ-glutamylcysteine synthetase by DL-buthionine-SR-sulfoximine.

| Kinetic Parameter | Value | Significance |

|---|---|---|

| Initial Binding Constant (Ki) | <100 µM | Indicates the initial, reversible binding affinity of BSO to the enzyme before the inactivation step. researchgate.net |

| Pseudo-first-order Rate Constant (kinact) | 3.7 min-1 | Represents the maximum rate of enzyme inactivation at a saturating concentration of the inhibitor. researchgate.net |

| Half-life of Inactivation (t1/2) | ~11 seconds | The time required for the enzyme to lose half of its activity at a saturating BSO concentration, highlighting the speed of the inactivation process. researchgate.net |

Stereochemical Considerations in Inhibitory Efficacy

Buthionine sulfoximine is a chiral molecule, and its biological activity is highly dependent on its stereochemistry at both the α-carbon of the amino acid backbone and the sulfur atom of the sulfoximine group. mdpi.comnih.gov Commercial BSO is often prepared as a mixture of isomers, such as L-buthionine-(S,R)-sulfoximine, which contains two diastereomers, or DL-buthionine-(S,R)-sulfoximine, containing four isomers. nih.govnih.gov

Research has dissected the inhibitory capacity of these individual isomers, revealing a strict stereochemical preference for the enzyme. The most potent inhibitor is the L-buthionine (S)-sulfoximine diastereomer. nih.gov This specific isomer acts as a powerful, tight-binding, mechanism-based inhibitor as described previously. nih.gov

In contrast, the other isomers are significantly less effective. The L-buthionine (R)-sulfoximine diastereomer is a comparatively weak, reversible inhibitor that acts by competing with the substrate L-glutamate. nih.gov The D-isomers of buthionine sulfoximine are generally considered very weak or ineffective inhibitors of GCS. researchgate.net This high degree of stereospecificity indicates that the precise three-dimensional arrangement of atoms in the L-(S)-isomer is crucial for its recognition and subsequent phosphorylation by the enzyme's active site, fitting into the transition state of the catalytic reaction. nih.gov

The table below compares the inhibitory characteristics of different L-buthionine sulfoximine diastereomers on rat kidney γ-glutamylcysteine synthetase.

| Diastereomer | Inhibition Type | Relative Potency |

|---|---|---|

| L-buthionine (S)-sulfoximine | Tight-binding, mechanism-based (Irreversible) | High nih.gov |

| L-buthionine (R)-sulfoximine | Weak, competitive with L-glutamate (Reversible) | Low nih.gov |

Allosteric and Active Site Binding Dynamics

The inhibition of γ-glutamylcysteine synthetase by buthionine sulfoximine occurs at the enzyme's active site, specifically interacting with the binding site for the substrate L-glutamate. nih.govnih.gov The mechanism, which involves phosphorylation of BSO by ATP, confirms that the inhibitor must bind at the catalytic center where both L-glutamate and ATP are brought together. researchgate.netnih.gov Crystal structures of Escherichia coli γGCS complexed with a phosphorylated sulfoximine inhibitor show the inhibitor bound in the active site, coordinated to three Mg²⁺ ions, which are essential for catalysis. nih.gov These metal ions play a key role in stabilizing the γ-glutamylphosphate intermediate that forms during the normal reaction and also appear to be critical for the binding and inactivation by BSO. nih.govnih.gov

Studies on E. coli GCS, which is generally more resistant to BSO than the mammalian enzyme, have shown that substituting the physiological metal ion Mg²⁺ with Mn²⁺ increases both the binding affinity and the rate of inactivation by BSO. nih.govmcw.edu This suggests that divalent metal ions are intimately involved in the binding of the amino acid substrate and the inhibitor at the active site. nih.govmcw.edu

It is important to distinguish this active-site inhibition from the enzyme's natural regulation. GCS is subject to feedback inhibition by its end-product, glutathione (GSH). nih.govpnas.org This feedback regulation occurs through GSH binding to an allosteric site, a location on the enzyme distinct from the active site. mdpi.comnih.gov This allosteric binding induces a conformational change that reduces the enzyme's activity. BSO's mechanism is fundamentally different, as it acts as a substrate analog that hijacks the enzyme's catalytic machinery at the active site to cause its own covalent modification and subsequent irreversible inhibition. researchgate.net

Consequences of Glutathione Depletion on Cellular Physiology and Metabolism

Perturbation of Intracellular Redox Homeostasis

The deliberate depletion of glutathione (B108866) using Boc-DL-buthionine serves as a powerful tool to investigate the critical role of this tripeptide in maintaining intracellular redox homeostasis. sigmaaldrich.comunich.it By inhibiting the enzyme γ-glutamylcysteine synthetase, this compound effectively halts the primary step in GSH synthesis, leading to a significant reduction in cellular GSH levels. sigmaaldrich.combiomolther.orgtargetmol.com This induced glutathione deficiency disrupts the delicate balance between oxidants and antioxidants, tipping the scales towards a pro-oxidative state and providing a valuable model for studying the cellular responses to oxidative stress. unich.itmdpi.com

Generation of Reactive Oxygen Species (ROS)

A primary and immediate consequence of glutathione depletion is the accumulation of reactive oxygen species (ROS). biomolther.orgresearchgate.netnih.gov Glutathione is a key scavenger of these damaging molecules, and its absence allows ROS levels to rise unchecked. biomolther.org This increase in ROS has been observed in various cell types following treatment with buthionine sulfoximine (B86345) (BSO), a commonly used inhibitor of glutathione synthesis. biomolther.orgresearchgate.netbiomolther.org For instance, in human B lymphoma cells, BSO treatment led to a significant increase in ROS production, which in turn triggered a series of apoptotic signals. nih.gov Similarly, in heart-derived H9c2 cells, BSO-induced GSH depletion resulted in increased ROS generation and subsequent apoptotic cell death. biomolther.orgbiomolther.org This overproduction of ROS is a critical factor in the cytotoxicity observed with glutathione depletion and is a central mechanism by which this cellular state leads to further damage. researchgate.netiiarjournals.org

The major types of ROS generated include superoxide (B77818) radicals (O₂·⁻) and hydrogen peroxide (H₂O₂). ahajournals.orgbiologists.com These molecules are byproducts of normal metabolic processes, such as mitochondrial respiration. iiarjournals.orgbiologists.com However, under conditions of glutathione depletion, their levels can become toxic, leading to oxidative damage to lipids, proteins, and DNA. researchgate.net

Interplay with Other Antioxidant Systems

The depletion of glutathione does not occur in isolation; it triggers a compensatory response from other antioxidant systems within the cell. These systems work in concert to mitigate the damaging effects of oxidative stress. Key players in this interplay include:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals into either molecular oxygen or hydrogen peroxide. researchgate.netbiologists.com Studies have shown that in some cell types, BSO-induced glutathione depletion leads to an increase in SOD activity as the cell attempts to counteract the rising levels of superoxide. researchgate.net

Catalase: This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen. researchgate.net While some studies report no change in catalase activity following BSO treatment, its role in managing the increased hydrogen peroxide load resulting from both direct generation and SOD activity is crucial. researchgate.nettandfonline.com

Thioredoxin (Trx) System: This system, comprising thioredoxin, thioredoxin reductase, and NADPH, is another major cellular antioxidant pathway. uni-regensburg.de It works in parallel with the glutathione system to reduce oxidized proteins and plays a role in redox signaling. uni-regensburg.de When glutathione levels are low, the thioredoxin system can partially compensate for the loss of reducing power.

However, despite these compensatory mechanisms, the profound depletion of glutathione often overwhelms the cell's antioxidant capacity, leading to the pathological consequences discussed below. researchgate.net

Induction of Programmed Cell Death Pathways

The severe oxidative stress resulting from glutathione depletion is a potent trigger for programmed cell death. Cells have evolved intricate mechanisms to eliminate themselves in a controlled manner when faced with overwhelming damage, and glutathione depletion activates these pathways. nih.govtandfonline.com

Apoptosis Induction and Mechanistic Insights

Apoptosis, or programmed cell death, is a well-documented consequence of glutathione depletion induced by BSO. biomolther.orgresearchgate.netnih.gov This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. nih.gov

Mechanistically, the increased ROS levels resulting from glutathione depletion play a central role in initiating apoptosis. researchgate.netnih.gov This can occur through several pathways:

Mitochondrial Pathway: Oxidative stress can lead to the opening of the mitochondrial permeability transition pore, resulting in the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then activates a cascade of caspases, including caspase-3, which execute the apoptotic program. nih.govnih.gov Studies in human B lymphoma cells have shown that BSO treatment leads to cytochrome c release and subsequent procaspase-3 reduction. nih.gov

PKC-δ Activation: In cardiomyocytes, BSO-induced glutathione depletion has been shown to activate protein kinase C-delta (PKC-δ). biomolther.org This activation appears to be a key step in the signaling cascade that leads to ROS generation and subsequent apoptosis. biomolther.orgresearchgate.net

Caspase Activation: The activation of caspases, particularly caspase-3, is a hallmark of apoptosis. nih.gov BSO treatment has been shown to induce caspase-3 activation in various cell types, leading to the cleavage of key cellular substrates and the dismantling of the cell. biomolther.orgnih.gov

It is important to note that the extent of apoptosis can vary between cell types, and some cells may be more resistant to BSO-induced cell death than others. nih.gov

Contribution to Ferroptosis and Other Non-Apoptotic Modalities

In addition to apoptosis, glutathione depletion is a key trigger for a distinct form of programmed cell death known as ferroptosis. nih.govmdpi.com Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides. nih.govmdpi.com

Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes glutathione to neutralize lipid hydroperoxides, thereby protecting cells from ferroptosis. nih.govnih.gov By depleting the cellular pool of glutathione, BSO indirectly inhibits the activity of GPX4, leading to an accumulation of lipid ROS and the initiation of ferroptosis. nih.govfrontiersin.org

The inhibition of γ-glutamylcysteine synthetase by BSO is a well-established method to induce ferroptosis. nih.govmdpi.com This highlights the critical role of glutathione in preventing this specific form of cell death. The interplay between apoptosis and ferroptosis in the context of glutathione depletion is an active area of research.

Impact on Cellular Signaling Cascades

The altered redox state caused by glutathione depletion has profound effects on various cellular signaling cascades, extending beyond the direct induction of cell death. nih.gov ROS, once considered merely damaging byproducts, are now recognized as important signaling molecules that can modulate the activity of numerous proteins and pathways. iiarjournals.orgplos.org

Some of the key signaling pathways affected by glutathione depletion include:

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. nih.govplos.org Studies have shown that BSO-induced glutathione depletion can lead to the early activation and nuclear translocation of the NF-κB subunit RelA. nih.gov This suggests that the cell initially mounts a pro-survival response to the oxidative stress.

p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. nih.gov While some studies show that p53 protein expression remains unchanged after BSO treatment, others have observed the time-dependent expression of a truncated form of p53, suggesting a complex regulation of this pathway in response to glutathione depletion. nih.gov

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The increased ROS levels resulting from glutathione depletion can activate various MAPK pathways, such as JNK and p38, which are often associated with stress responses and apoptosis. plos.org

NGF/TrkA/Akt/Nrf2 Pathway: In the striatum, systemic treatment with BSO has been shown to increase nerve growth factor (NGF) levels and upregulate the expression of genes involved in antioxidant defense through the NGF/TrkA/Akt/Nrf2 pathway. frontiersin.org This indicates a systemic response aimed at counteracting the oxidative stress induced by glutathione depletion.

The intricate ways in which glutathione depletion modulates these and other signaling pathways ultimately determine the cell's fate, whether it be adaptation, senescence, or death.

Modulation of Protein Kinase C (PKC) Activity

Mitochondrial Function and Glutathione Dynamics

Mitochondria, the primary sites of cellular respiration, are also major producers of ROS. nih.gov They maintain their own pool of glutathione (mGSH), which is crucial for protecting against oxidative damage within the organelle and maintaining mitochondrial DNA integrity. nih.govmdpi.com This mGSH is not synthesized within the mitochondria but is transported from the cytosol via specific carriers in the inner mitochondrial membrane, such as the 2-oxoglutarate carrier (OGC) and the dicarboxylate carrier (DIC). mdpi.comnih.govresearchgate.net Depletion of cytosolic GSH by BSO consequently leads to a reduction in the mGSH pool. nih.gov A decrease in mGSH can sensitize mitochondria to oxidative stress, leading to mitochondrial dysfunction, damage to mitochondrial DNA, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death pathways such as apoptosis and necroptosis. nih.govmdpi.com

Therapeutic and Experimental Applications of Buthionine Sulfoximine

Chemosensitization and Overcoming Drug Resistance in Oncology

A primary challenge in cancer treatment is the development of resistance to chemotherapy. kjim.orgtandfonline.com Elevated levels of glutathione (B108866) in tumor cells are a key mechanism of this resistance. aacrjournals.orgtandfonline.com BSO's ability to deplete GSH makes it a promising agent for chemosensitization, effectively making cancer cells more susceptible to the cytotoxic effects of chemotherapy. tandfonline.comsigmaaldrich.com

Enhancement of Conventional Chemotherapeutic Efficacy

Numerous preclinical studies have demonstrated that BSO can significantly enhance the effectiveness of various conventional chemotherapeutic drugs. By reducing the protective shield of GSH, BSO allows these drugs to inflict greater damage on cancer cells.

For instance, research has shown that BSO potentiates the cytotoxicity of melphalan (B128) in human ovarian cancer cell lines and in animal models with medulloblastoma and glioma xenografts. sigmaaldrich.com Similarly, BSO has been shown to enhance the cell-killing effects of cisplatin (B142131) and carboplatin (B1684641) in human stomach and ovarian cancer cell lines. kjim.org In a study on biliary tract cancer (BTC) cells, a non-toxic concentration of BSO significantly increased apoptosis induced by cisplatin and also enhanced the anti-proliferative effects of gemcitabine. spandidos-publications.com The combination of BSO with doxorubicin (B1662922) has also proven effective, with studies showing a synergistic effect in reducing the viability of various tumor cell lines. tandfonline.com

| Drug Combination | Cancer Model | Key Finding |

| BSO + Melphalan | L1210 Leukemia (mice) | Increased therapeutic index of melphalan from 3.6 to 6.5. aacrjournals.org |

| BSO + Cisplatin/Carboplatin | Stomach & Ovarian Cancer Cells | BSO treatment enhanced the cytotoxicity of both cisplatin and carboplatin. kjim.org |

| BSO + Doxorubicin | B16/F10, SNB-19, SVEC4–10 cells | BSO+DOX combination significantly inhibited cell migration and clonogenicity compared to DOX alone. tandfonline.com |

| BSO + Cisplatin/Gemcitabine | Biliary Tract Cancer Cells | BSO sensitized BTC cells to standard first-line chemotherapeutic agents. spandidos-publications.com |

Reversal of Multidrug Resistance Protein (MRP)-Mediated Mechanisms

The Multidrug Resistance Protein 1 (MRP1) is a transporter protein that can pump chemotherapeutic drugs out of cancer cells, contributing to drug resistance. The function of MRP1 is often dependent on the presence of glutathione. aacrjournals.orgnih.gov Studies have shown that depletion of intracellular GSH with BSO can interfere with MRP1 function and restore drug accumulation within cancer cells.

In MRP1-overexpressing prostate cancer cell lines, BSO treatment increased the accumulation of the antiandrogen drug flutamide. aacrjournals.org Another study demonstrated that BSO could reverse MRP-mediated resistance to doxorubicin in vivo in a human fibrosarcoma model. nih.gov This suggests that BSO can be an effective modulator of MRP-mediated drug resistance. nih.gov

Targeting Specific Cancer Subtypes (e.g., Triple Negative Breast Cancer, Neuroblastoma)

BSO has shown particular promise in difficult-to-treat cancers such as triple-negative breast cancer (TNBC) and neuroblastoma.

Triple-Negative Breast Cancer (TNBC): TNBC is an aggressive subtype of breast cancer that lacks targeted therapy options. aacrjournals.orgnih.gov Studies have identified that some TNBC subtypes have lower baseline levels of glutathione, making them particularly dependent on its continuous synthesis and thus more vulnerable to GSH depletion by BSO. aacrjournals.orgnih.gov Research has shown that TNBC cell lines are sensitive to BSO, and this sensitivity can be enhanced by also limiting the availability of glutathione precursors. nih.gov Furthermore, BSO has been shown to sensitize TNBC cancer stem cells, which are often responsible for relapse, to radiotherapy. nih.govresearchgate.net

Neuroblastoma: Neuroblastoma is a common childhood cancer, and high-risk cases often have poor outcomes. nih.gov Increased cellular glutathione can lead to resistance against melphalan, a drug commonly used in myeloablative therapy for neuroblastoma. nih.govnih.gov Preclinical studies showed that BSO enhances melphalan's activity against neuroblastoma cell lines. nih.govnih.gov This led to a Phase I clinical trial combining BSO and melphalan for recurrent/refractory high-risk neuroblastoma, which found the combination to be tolerable and active. nih.govnih.gov

Radiosensitization in Combination with Ionizing Radiation

Similar to its role in chemosensitization, BSO can also make cancer cells more sensitive to radiation therapy. kjim.org Glutathione protects cells from the damaging reactive oxygen species (ROS) generated by ionizing radiation. By depleting GSH, BSO enhances the effects of radiation, particularly in hypoxic (low oxygen) tumor environments which are notoriously resistant to radiotherapy. kjim.orgallenpress.com

Synergistic Effects in Radiotherapy Regimens

Studies have shown that BSO can reduce the oxygen enhancement ratio (OER), meaning that it increases the effectiveness of radiation, especially in hypoxic cells. kjim.orgnih.gov In one study, BSO pretreatment made oxygen appear more efficient as a radiosensitizer by a factor of approximately two. allenpress.com The same study found that the radiosensitizer misonidazole (B1676599) was 13.5 times more efficient in GSH-depleted cells. allenpress.comnih.gov In a study on triple-negative breast cancer, BSO acted synergistically with an I-125-labeled nucleoside analog, a form of endogenous radiotherapy, to increase ROS generation and induce apoptosis. nih.govresearchgate.net

Preclinical Efficacy in Animal Models

The radiosensitizing effects of BSO have been confirmed in animal models. In a study on mice with triple-negative breast cancer xenografts, preconditioning with BSO prior to treatment with an I-125-labeled therapeutic agent led to complete tumor regression. nih.govresearchgate.net Another in vivo study assessing the combination of BSO with ¹⁷⁷Lu-DOTATATE, a form of peptide receptor radionuclide therapy, found that the combination resulted in reduced tumor growth and metabolic activity without increased toxicity. mdpi.com

| Treatment Combination | Animal Model | Key Finding |

| BSO + I-125-ITdU | Breast CSC Xenografts | Complete tumor regression observed. nih.govresearchgate.net |

| BSO + ¹⁷⁷Lu-DOTATATE | Multiple Myeloma Xenograft | Reduced tumor growth and metabolic activity. mdpi.com |

| BSO + Radiation | Not Specified | BSO pretreatment increased hypoxic cell radiosensitization. kjim.org |

Metabolic Modulation Beyond Cancer

The role of Boc-DL-buthionine in modulating metabolic processes has been a subject of growing research interest, particularly in the context of obesity and aging.

Studies in animal models have demonstrated that the pharmacological inhibition of glutathione synthesis by buthionine sulfoximine (B86345) can prevent the development of obesity. oup.com In mice fed a high-fat diet, administration of BSO has been shown to block elevated adiposity and insulin (B600854) resistance. oup.com This effect is associated with a higher metabolic rate and increased expression of uncoupling proteins UCP2 and UCP3 in white adipose tissue. oup.com

A recent study published in Aging (US) in 2025 further explored these anti-obesity effects. aging-us.com Researchers found that BSO could replicate the lean phenotype induced by a sulfur amino acid-restricted (SAAR) diet, a diet known to reduce obesity. aging-us.com In a study on obese mice on high-fat diets, those treated with BSO showed significant reductions in fat mass and liver fat, and prevention of weight gain, with these results being comparable to the effects of the SAAR diet. aging-us.comnih.gov Notably, these benefits were achieved without a decrease in food intake or muscle mass. aging-us.comnih.gov

The mechanism behind these effects appears to involve tissue-specific impacts on glutathione concentrations and related pathways. While the SAAR diet primarily lowered hepatic GSH, BSO had a more pronounced effect in the kidneys. nih.gov Both interventions, however, led to an increase in the amino acid serine, which is linked to reduced fat production. aging-us.com Furthermore, BSO treatment was found to decrease plasma free fatty acids, suggesting a suppression of lipolysis and a shift towards higher carbohydrate utilization. plos.org

Table 1: Effects of Buthionine Sulfoximine on Metabolic Parameters in Animal Models

| Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Mice on high-fat diet | Oral administration of BSO | Blocked elevated adiposity and insulin resistance; increased metabolic rate. | oup.com |

| Obese C57BL6/NTac mice on high-fat diet | BSO in drinking water | Reduced fat mass, reduced liver fat, prevented weight gain without affecting food intake or lean mass. | aging-us.comnih.gov |

| Male C3H/HeH mice on high-fat diet | BSO in drinking water (30 mmol/L) for 8 weeks | Decreased fat mass, prevented fatty liver vacuolation, increased physical activity, decreased plasma free fatty acids. | plos.org |

The role of glutathione and oxidative stress in the aging process is a complex area of investigation. Studies using buthionine sulfoximine in aging models have yielded interesting and sometimes counterintuitive results.

In a study on young (6 months) and old (24 months) Fisher 344 rats, BSO was used to deplete liver glutathione before inducing heat stress. physiology.orgnih.gov The decline in liver GSH and its oxidized form (GSSG) was more pronounced in young rats compared to old ones. nih.gov This suggests age-related differences in GSH compartmentalization and the ability to maintain redox homeostasis under stress. physiology.orgnih.gov The study also found that GSH depletion with BSO influenced the activity of other antioxidant enzymes, with young animals showing a significant and persistent reduction in Cu,Zn-SOD activity. physiology.orgnih.gov

Research in captive zebra finches explored the link between glutathione levels, telomere length, and longevity. oup.comdntb.gov.ua When nestlings were treated with BSO to decrease glutathione levels, an unexpected outcome was observed in adulthood: BSO-treated females had longer telomeres than control females. oup.com This suggests a potential compensatory or "hormetic" response to the early-life oxidative stress induced by BSO. oup.comdntb.gov.ua However, in this particular study, BSO treatment did not ultimately influence the longevity or reproductive output of either sex. oup.com

Anti-Obesity Effects and Lipid Metabolism Regulation

Investigations in Infectious Diseases

The ability of buthionine sulfoximine to deplete glutathione has been leveraged in the context of infectious diseases, particularly those caused by parasites that are susceptible to oxidative stress. wikipedia.orgagscientific.com

Buthionine sulfoximine has been shown to increase the sensitivity of certain parasites to oxidative antiparasitic drugs. wikipedia.orgagscientific.com This is particularly relevant for parasites like Plasmodium (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas' disease).

In the case of malaria, resistance to drugs like artemisinin (B1665778) and its derivatives is associated with increased glutathione levels in the parasite. nih.gov By inhibiting glutathione synthesis, BSO can help to overcome this resistance. nih.gov Studies have shown that BSO significantly increases the sensitivity to chloroquine (B1663885) in resistant strains of P. berghei and P. falciparum. nih.gov In a study on arteether-resistant Plasmodium vinckei, BSO treatment reduced the parasite's GSH levels and increased its sensitivity to the drug arteether. nih.gov

Similarly, in the context of Chagas' disease, BSO has demonstrated anti-Trypanosoma cruzi activity on its own in murine models, increasing survival rates and decreasing parasite load in the heart. asm.org Furthermore, when used in combination with the standard drug nifurtimox, BSO enhanced its efficacy, leading to a greater increase in survival rates compared to either drug used alone. asm.org It is believed that BSO acts as a multi-target inhibitor of trypanothione (B104310) synthesis in T. cruzi. researchgate.net

Table 2: Effect of Buthionine Sulfoximine on Antiparasitic Drug Efficacy

| Parasite | Drug | BSO Effect | Reference |

|---|---|---|---|

| Plasmodium berghei (chloroquine-resistant) | Chloroquine | Significantly increased sensitivity. | nih.gov |

| Plasmodium falciparum (chloroquine-resistant) | Chloroquine | Significantly increased sensitivity. | nih.gov |

| Plasmodium vinckei (arteether-resistant) | Arteether | Increased efficacy of antimalarial activity. | nih.gov |

| Trypanosoma cruzi | Nifurtimox | Enhanced efficacy, leading to increased survival rates in mice. | asm.org |

Developmental Biology and Reproductive Health Studies

Glutathione plays a critical role in oocyte maturation and early embryo development. oup.com Consequently, buthionine sulfoximine has been used as a tool to investigate these processes.

Studies have shown that glutathione synthesis occurs intracellularly during the in vitro maturation (IVM) of oocytes and is essential for their developmental competence. nih.gov The inhibition of this synthesis by BSO has been demonstrated to have detrimental effects.

When mouse oocytes were matured in a medium containing BSO, their subsequent development into embryos was impaired. celljournal.org Specifically, oocytes treated with BSO during maturation could not develop past the 8-cell stage. celljournal.org In bovine oocytes, BSO treatment during IVM severely restricted the intracellular GSH level. publish.csiro.au This depletion of GSH was associated with alterations in spindle morphology, including a tendency for wider spindle poles and a significant increase in spindle area. publish.csiro.au

Furthermore, research indicates that the GSH stored in the oocyte during maturation is crucial for subsequent embryo development. oup.com When mice were treated with BSO before ovulation, the GSH content of their oocytes decreased, leading to an increased percentage of degenerative embryos. oup.com However, if BSO was administered after fertilization, it did not significantly impact embryo development, even though it drastically decreased the GSH concentration in the reproductive tract fluids. oup.com This suggests that the embryo relies on its own internal GSH stores during the early stages of development. oup.comcolab.ws

Plant Biology and Environmental Stress Responses

Buthionine sulfoximine (BSO) serves as a critical chemical tool in plant biology for investigating the mechanisms of environmental stress tolerance. Its primary and most well-understood function is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in the biosynthesis of glutathione (GSH). sigmaaldrich.com Glutathione is a vital tripeptide involved in a multitude of cellular processes, including antioxidant defense and the detoxification of xenobiotics and heavy metals. By depleting the cellular pool of GSH, BSO allows researchers to elucidate the glutathione-dependent pathways involved in plant responses to various abiotic stresses. nih.govsci-hub.se

The application of BSO has been particularly insightful in studies of oxidative stress, where it has been used to confirm the role of GSH in scavenging reactive oxygen species (ROS). nih.gov Furthermore, its use has been instrumental in understanding the synthesis and function of phytochelatins (PCs), a family of heavy-metal-binding peptides that are synthesized from glutathione. pnas.orgcabidigitallibrary.org By inhibiting GSH synthesis, BSO consequently blocks the production of phytochelatins, making it an invaluable compound for studying the roles of both GSH and PCs in heavy metal detoxification and tolerance. pnas.organnualreviews.org

Role in Heavy Metal Toxicity Tolerance

The accumulation of heavy metals in the environment poses a significant threat to plant life. Plants have evolved sophisticated mechanisms to cope with heavy metal stress, a key component of which is the chelation and sequestration of metal ions to prevent them from interfering with cellular functions. sci-hub.secabidigitallibrary.org Buthionine sulfoximine has been extensively used to demonstrate the central role of glutathione and phytochelatins in this tolerance mechanism.

Research across various plant species has consistently shown that treatment with BSO renders the plants hypersensitive to a range of heavy metals, including cadmium (Cd), copper (Cu), zinc (Zn), and mercury (Hg). annualreviews.orgrsc.orgfrontiersin.org This increased sensitivity is a direct consequence of the depletion of the glutathione pool. The inhibition of γ-glutamylcysteine synthetase by BSO prevents the synthesis of glutathione, which serves two critical functions in metal tolerance: it is a potent antioxidant that counteracts metal-induced oxidative stress, and it is the direct precursor for the enzymatic synthesis of phytochelatins. pnas.orgcabidigitallibrary.org

Phytochelatins are rapidly synthesized in response to heavy metal exposure and detoxify these metals by binding them through their thiol groups, forming metal-phytochelatin complexes. sci-hub.se These complexes are then transported and sequestered into the vacuole, effectively removing the toxic metal ions from the cytoplasm. sci-hub.se By applying BSO, researchers can inhibit phytochelatin (B1628973) synthesis and observe the resulting increase in metal toxicity. pnas.org For instance, studies on Arabidopsis treated with BSO showed a significant reduction in cadmium tolerance and phytochelatin accumulation. nih.gov Similarly, in alfalfa (Medicago sativa), the depletion of glutathione by BSO exacerbated the phytotoxic effects of excess copper and demonstrated that phytochelatin synthesis was essential for cadmium detoxification. nih.gov

The experimental use of BSO has firmly established that glutathione-dependent pathways are a primary defense against heavy metal toxicity in plants. The inability to synthesize glutathione and, consequently, phytochelatins, leads to increased oxidative damage and severe growth inhibition in the presence of otherwise tolerable levels of heavy metals. nih.govrsc.org

| Plant Species | Heavy Metal | Key Findings with BSO Application | Reference(s) |

| Arabidopsis thaliana | Cadmium (Cd) | BSO treatment increased Cd toxicity and reduced both glutathione (GSH) content and phytochelatin (PC) accumulation by over 96%. | nih.gov |

| Arabidopsis thaliana | Mercury (Hg) | Addition of BSO severely retarded seed germination and seedling growth in the presence of Hg, contrasting with the protective effect of exogenous GSH. | frontiersin.org |

| Silene cucubalus | Copper (Cu) | Pre-treatment with BSO to deplete GSH significantly increased oxidative damage (lipid peroxidation) from Cu exposure. | nih.gov |

| Medicago sativa (Alfalfa) | Cadmium (Cd), Copper (Cu) | BSO pre-incubation led to strong oxidative stress under excess Cu. It also confirmed that PC synthesis is required for Cd detoxification and influences metal distribution in the plant. | nih.gov |

| Rauvolfia serpentina (Cell Culture) | Cadmium (Cd), Silver (Ag) | BSO inhibited the synthesis of phytochelatins induced by heavy metals, reducing PC formation by 62% and 94% at different concentrations. | pnas.org |

| Yeast (Schizosaccharomyces pombe) expressing Rice Genes | Chromium (Cr) | Exogenous application of BSO abolished the protective effect of rice Glutathione S-Transferase (OsGSTs) genes against Cr(VI) stress, indicating a GSH-dependent detoxification mechanism. | rsc.org |

| Treatment Group | BSO Concentration | Phytochelatin Formation Reduction | Glutathione (GSH) Level | Reference(s) |

| Control (Cd-exposed) | 0 mM | 0% | Baseline (consumed for PC synthesis) | pnas.org |

| BSO-Treated (Cd-exposed) | 0.2 mM | 62% | Significantly reduced | pnas.org |

| BSO-Treated (Cd-exposed) | 2 mM | 94% | Severely depleted | pnas.org |

Advanced Methodological Approaches in Buthionine Sulfoximine Research

Metabolomics for Elucidating Biochemical Perturbations

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a powerful lens through which to view the biochemical consequences of BSO treatment. mdpi.com This "omics" approach offers a detailed snapshot of the metabolic state of a biological system, revealing perturbations in key pathways. mdpi.com

Untargeted and Targeted Metabolite Profiling

Researchers utilize both untargeted and targeted metabolomics to investigate the effects of BSO. Untargeted metabolomics aims to capture a global, unbiased profile of all measurable metabolites in a sample, which is instrumental in discovering novel metabolic alterations and generating new hypotheses. mdpi.combiorxiv.org This approach has been used to examine the diverse metabolic phenotypes of cancer cell lines, such as in triple-negative breast cancer, to identify metabolic vulnerabilities. nih.gov By analyzing a broad spectrum of metabolites, untargeted studies can reveal unexpected changes in pathways beyond glutathione (B108866) metabolism that are affected by BSO-induced stress.

In contrast, targeted metabolomics focuses on the precise measurement of a predefined group of metabolites, often within a specific biochemical pathway. mdpi.com This hypothesis-driven approach is used for biomarker validation and to quantify changes in key molecules with high sensitivity and accuracy. mdpi.comfrontiersin.org For instance, targeted analyses are crucial for quantifying changes in glutathione and its precursors following BSO treatment. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for both targeted and untargeted approaches, allowing for the sensitive detection and quantification of a wide array of metabolites. nih.govuky.edu

A study on chemotherapy-resistant multiple myeloma cells used metabolomics to show that BSO could overcome resistance to arsenic trioxide by altering the cellular redox state. aacrjournals.org In another example, metabolite profiling of breast cancer cells that survived docetaxel (B913) treatment revealed a hypermetabolic phenotype with an increased antioxidant response based on glutathione production, highlighting a potential target for BSO intervention. core.ac.uk

Isotope-Labeled Tracers in Metabolic Flux Analysis

To move beyond static metabolite measurements and understand the dynamic activity of metabolic pathways, researchers employ stable isotope-labeled tracers in a technique known as metabolic flux analysis. researchgate.netoup.com This method involves introducing molecules labeled with heavy isotopes, such as ¹³C-glucose or ¹³C-glutamine, into cells or organisms and tracking the incorporation of these isotopes into downstream metabolites over time. researchgate.net By analyzing the distribution of these isotopic labels, the rates, or fluxes, of metabolic pathways can be determined. researchgate.netoup.com

This approach is particularly valuable in BSO research for several reasons:

It allows for the direct measurement of the inhibition of glutathione synthesis.

It can uncover compensatory metabolic rewiring that cells undergo in response to glutathione depletion.

It provides a quantitative understanding of how BSO affects central carbon metabolism and related pathways. researchgate.net

For example, using ¹³C-labeled glucose, researchers can trace the flow of carbon through glycolysis and the tricarboxylic acid (TCA) cycle, assessing how these central energy-producing pathways are altered by BSO treatment. researchgate.net Mass spectrometry (MS) is the primary analytical technique used to measure the mass isotopologue distributions of these labeled metabolites. researchgate.net Recent developments have enabled the use of these techniques in a variety of models, from in vitro cell cultures to ex vivo tissues and in vivo animal models. researchgate.net A study using stable-isotope tracing metabolomics in Drosophila developed a novel strategy to deduce previously unknown metabolic reactions, including several within glutathione metabolism, showcasing the power of this approach to expand our fundamental understanding of cellular biochemistry. researchgate.net

In Vitro Cellular Models and Cell Line Panels

In vitro cellular models are fundamental tools in BSO research, providing a controlled environment to dissect its molecular mechanisms of action. A wide array of cell lines, including both cancerous and normal cells, are used to study the effects of BSO, often in combination with other therapeutic agents.

Panels of human cancer cell lines are frequently used to screen for sensitivity to BSO and to identify synergistic interactions with chemotherapy drugs. For instance, a panel of 18 human neuroblastoma cell lines was used to demonstrate the potent single-agent cytotoxicity of BSO and its ability to synergistically enhance the cell-killing effects of melphalan (B128). nih.gov Similarly, studies have utilized panels of cell lines from various cancers, including hepatocarcinoma, colon carcinoma, and multiple myeloma, to evaluate the efficacy of BSO in sensitizing resistant cells to other treatments. mdpi.comaacrjournals.orgwjgnet.com

The following table summarizes a selection of cell lines used in BSO research and the key findings from those studies:

| Cell Line(s) | Cell Type | Key Findings with BSO | Reference |

|---|---|---|---|

| HepG2, HuH7, Chang liver, LoVo, RKO, SW-48, SW-480 | Hepatocarcinoma and Colon Carcinoma | BSO pretreatment potentiated the efficacy of azathioprine (B366305) in decreasing metabolic activity, particularly in HepG2 cells. | wjgnet.com |

| Panel of 18 human neuroblastoma cell lines | Neuroblastoma | BSO exhibited significant single-agent cytotoxicity and synergistically enhanced the cell-killing effect of melphalan. | nih.gov |

| K562, KCL22, KU812, U937, Molt4, A549, MIA-PaCa2, PC-3, HepG2, NIH3T3, Vero | Leukemic, Non-leukemic cancer, and Normal cell lines | BSO in combination with hydroxychavicol induced synergistic apoptosis in chronic myeloid leukemic (CML) cells. | researchgate.net |

| HepG2 and normal rat hepatocytes | Liver Cancer and Normal Hepatocytes | The combination of paracetamol and BSO showed differential anti-proliferative effects on liver cancer cells versus normal hepatocytes. | scirp.orgscirp.org |

| Dexamethasone and chemotherapy-resistant MM cell lines | Multiple Myeloma | BSO pretreatment overcame resistance to arsenic trioxide by inducing apoptosis. | aacrjournals.org |

| MCF-7:2A | Antihormone-resistant Breast Cancer | BSO sensitized antihormone-resistant cells to estrogen-induced apoptosis. | nih.gov |

| B16/F10, SNB-19, S180, SVEC4-10 | Murine Melanoma, Human Glioblastoma, Murine Sarcoma, Murine Endothelial | BSO acted synergistically with doxorubicin (B1662922), reducing the IC50 values for most cell lines and inhibiting cell migration and clonogenicity. | tandfonline.com |

These in vitro studies are critical for initial efficacy screening, understanding the molecular pathways involved (such as apoptosis and cell cycle arrest), and providing a rationale for further investigation in more complex preclinical models. aacrjournals.orgscirp.org

In Vivo Preclinical Animal Models

A key application of these models is to confirm the in vitro findings of BSO as a sensitizing agent. For example, studies have used athymic mice bearing human tumor xenografts to demonstrate that the combination of BSO with other agents can inhibit tumor growth more effectively than either agent alone. mdpi.comwjgnet.com One such study showed that the combination of azathioprine and BSO inhibited the growth of HepG2 liver cancer tumors in mice. wjgnet.com Another investigation used a multiple myeloma xenograft mouse model to show that BSO enhanced the efficacy of ¹⁷⁷Lu-DOTATATE therapy without increasing toxicity. mdpi.comnih.gov

Animal models are also essential for establishing effective BSO administration protocols that lead to sustained glutathione depletion in various organs. jst.go.jp Research has shown that administering BSO in the drinking water of mice can continuously deplete glutathione levels in the liver, kidney, brain, and other tissues without causing overt toxicity. jst.go.jp This provides a reliable model for studying the long-term consequences of glutathione deficiency and for testing the efficacy of combination therapies that rely on this depleted state. jst.go.jp

The following table highlights some of the preclinical animal models used in BSO research:

| Animal Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Rabbits | Investigating oxidative DNA damage | BSO treatment significantly reduced GSH levels in the heart, brain, and liver, leading to oxidative DNA damage. | nist.gov |

| Rats | Studying the effect of GSH depletion on insulin (B600854) action | Long-term BSO treatment led to impaired glucose tolerance but preserved adipocyte and skeletal muscle insulin responsiveness. | nih.gov |

| Mice | Establishing a model of continuous GSH depletion | Administration of BSO in drinking water effectively and continuously depleted GSH in multiple organs without significant toxicity. | jst.go.jp |

| Athymic mice with HepG2 xenografts | Evaluating combination therapy for hepatocarcinoma | The combination of BSO and azathioprine inhibited tumor growth. | wjgnet.com |

| Mice with multiple myeloma xenografts | Assessing radiosensitization potential | BSO enhanced the efficacy of 177Lu-DOTATATE therapy by depleting tumor GSH levels, leading to reduced tumor growth. | mdpi.comnih.gov |

| Male Wistar albino rats | Analyzing the impact on blood pressure | The combination of BSO and L-NNA significantly increased blood pressure, whereas each agent alone did not. | bmrat.orgbiomedpress.org |

These in vivo studies are a critical step in the translational pathway, bridging the gap between basic cell biology and potential clinical applications.

Bioanalytical Techniques for Detection and Quantification

Accurate and sensitive detection and quantification of Boc-DL-buthionine and its metabolic effects are essential for both preclinical and clinical research. Due to the chemical properties of BSO, particularly its low molar absorptivity and an absorption maximum below 200 nm, direct detection using common analytical methods like UV-Vis spectroscopy is challenging. nih.gov Consequently, researchers have developed various bioanalytical techniques, often involving derivatization, to overcome these limitations.

Spectrophotometric and Chromatographic Methods

Spectrophotometric methods have been developed for BSO quantification, typically after a chemical derivatization step that shifts the absorbance to a longer, more detectable wavelength. nih.gov One such method involves the in situ derivatization of L-BSO with catechol, which forms a colored product that can be measured by a UV-Vis spectrometer at 503 nm. nih.govnih.gov This approach offers a simple, safe, and rapid way to quantify BSO in various formulations. nih.gov Spectrophotometry is also used to measure the downstream effects of BSO, such as the total concentration of intracellular thiols (including glutathione), to confirm its biological activity. kjim.org

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the sensitive and specific quantification of BSO and its diastereoisomers in complex biological matrices like plasma and urine. nih.gov Given the poor UV absorbance of the native molecule, HPLC methods almost always incorporate a derivatization step. nih.gov

Common derivatization agents include:

o-phthalaldehyde (OPA): One of the first derivatization agents used for BSO detection. However, the resulting derivative is unstable at room temperature, necessitating immediate analysis after preparation. nih.gov

Phenylisothiocyanate (PITC): This agent produces a more stable derivative compared to OPA, allowing for more flexible sample handling. nih.govnih.gov An established HPLC method uses PITC derivatization followed by separation on an octadecyl column and UV detection at 254 nm. nih.gov This method has been validated for pharmacokinetic studies in humans. nih.gov

These chromatographic techniques are crucial for determining the concentration of BSO in biological samples, which is fundamental for pharmacokinetic analysis and for correlating drug levels with biological effects. nih.gov The separation of BSO's diastereoisomers (S and R forms) is also an important capability of these HPLC methods, as the different isomers can have different biological activities. nih.gov

The following table summarizes key parameters of a validated HPLC method for BSO analysis:

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Derivatization Agent | Phenylisothiocyanate (PITC) | nih.gov |

| Column | Octyldecyl column (250 mm x 4.6 mm I.D., 5 µm particle size) | nih.gov |

| Detection | UV absorbance at 254 nm | nih.gov |

| Matrix | Human plasma and urine | nih.gov |

| Linear Range (Plasma) | 2 to 100 µg/ml for each diastereoisomer | nih.gov |

| Linear Range (Urine) | 10 to 1000 µg/ml for each diastereoisomer | nih.gov |

Fluorescent Probes for Intracellular Glutathione Levels

The investigation of buthionine sulfoximine's (BSO) biological effects is intrinsically linked to the precise measurement of intracellular glutathione (GSH) levels. BSO, a potent inhibitor of γ-glutamylcysteine synthetase, causes the depletion of cellular GSH. nih.govmdpi.com To monitor this depletion in real-time and within living cells, a variety of fluorescent probes have been developed. These probes are designed to react with thiols, primarily the abundant GSH, resulting in a detectable change in their fluorescent properties. mdpi.com

The fundamental principle behind these probes often involves a chemical reaction between the probe and GSH that either activates fluorescence ("turn-on" probes), quenches it ("turn-off" probes), or shifts the emission wavelength (ratiometric probes). mdpi.comresearchgate.net For instance, some probes utilize a Michael acceptor as a thiol-reactive group linked to a fluorophore like 7-amino coumarin. The reaction with GSH is reversible, allowing for dynamic monitoring of GSH concentrations. mdpi.com

Researchers have successfully used such probes to visualize and quantify the decrease in intracellular GSH following treatment with BSO. mdpi.comthno.org In studies on HeLa cells, naphthalene-based fluorescent probes demonstrated excellent cell permeability and showed strong green fluorescence upon reacting with intracellular thiols. When these cells were treated with BSO, a noticeable decrease in fluorescence was observed, directly correlating with the inhibition of GSH synthesis. thno.org Similarly, another probe was used to show that BSO treatment could down-regulate intracellular GSH concentration, which was detected by a proportional increase in the fluorescence intensity of the probe's reaction product. mdpi.com

Flow cytometry coupled with fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) has also been employed to quantify the oxidative stress resulting from BSO-induced GSH depletion. biorxiv.org These methods have confirmed that BSO treatment leads to a significant, concentration-dependent decrease in the intracellular levels of total glutathione, GSH, and its oxidized form, glutathione disulfide (GSSG). biorxiv.org

The table below summarizes examples of fluorescent probes used in conjunction with BSO to study intracellular glutathione levels.

| Probe Type / Name | Mechanism of Action | Application in BSO Studies | Key Findings |

| Naphthalene-based Probes (e.g., MNDA) | Reacts with thiols like GSH, leading to an increase in fluorescence intensity at a specific wavelength (e.g., 531 nm). thno.org | Used to detect changes in intracellular GSH levels in HeLa cells after treatment with BSO. thno.org | Successfully demonstrated BSO-induced GSH depletion through decreased fluorescence. thno.org |

| Resorufin-based Probes | Releases highly fluorescent resorufin (B1680543) upon reaction with thiols. mdpi.com | Employed to detect the decrease in intracellular GSH concentration in cells treated with BSO. mdpi.com | Fluorescence intensity at 585 nm was proportional to GSH concentration, showing a clear decrease after BSO administration. mdpi.com |

| TQ Green | Reversible reaction with GSH causes a shift in emission wavelength, allowing for ratiometric detection. mdpi.com | Enables ratiometric detection of GSH, providing a more quantitative measurement of GSH depletion by BSO. mdpi.com | The ratio of signal intensities is proportional to the GSH concentration, with a low detection limit. mdpi.com |

| DCFH-DA | A general oxidative stress indicator that becomes fluorescent (DCF) upon oxidation by reactive oxygen species (ROS), which increase when GSH is depleted. biorxiv.org | Used in flow cytometry to measure the increase in intracellular ROS levels following BSO treatment in B16-F10 skin cells. biorxiv.org | BSO induced a concentration-dependent increase in DCF fluorescence, indicating elevated oxidative stress due to GSH depletion. biorxiv.org |

Protein Chemistry and Interaction Studies

The depletion of glutathione by buthionine sulfoximine (B86345) has profound implications for protein chemistry, primarily by altering the cellular redox state and influencing protein-thiol interactions. mdpi.comnih.gov GSH is a critical antioxidant and a key player in maintaining the proper folding and function of proteins through processes like glutathionylation—the reversible formation of mixed disulfides between GSH and cysteine residues on proteins. nih.gov

BSO's primary mechanism is the specific and irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. nih.govmdpi.comtandfonline.com This interaction itself is a key subject of protein chemistry studies. By blocking the synthesis of γ-glutamylcysteine, BSO prevents the subsequent formation of GSH. nih.gov This targeted inhibition makes BSO a valuable tool for investigating the roles of GSH in cellular functions.

Studies have shown that BSO-induced GSH depletion can enhance the formation of other protein adducts. For example, in research on the hepatotoxic compound Diosbulbin B (DIOB), pretreatment of animals with BSO led to a dramatic increase in DIOB-derived protein adducts in the liver. mdpi.com The reasoning is that under normal physiological conditions, high concentrations of cellular GSH protect proteins from electrophilic agents. mdpi.com By lowering GSH levels, BSO increases the exposure of protein cysteine and lysine (B10760008) residues to reactive metabolites, thereby increasing covalent protein modifications. mdpi.com

Furthermore, the decrease in the GSH/GSSG ratio caused by BSO is a hallmark of oxidative stress, which can trigger changes in protein glutathionylation. nih.govacs.org For instance, studies have shown that treatment with BSO to lower GSH levels can induce the glutathionylation of specific proteins, such as the stromal interaction molecule 1 (STIM1), which in turn affects cellular processes like calcium signaling. nih.gov The tumor suppressor protein p53 is another example; it can be inhibited by S-glutathionylation under conditions of oxidative stress, a state that can be induced by BSO. nih.gov

The interaction between BSO-induced GSH depletion and other proteins is central to its application in sensitizing cancer cells to chemotherapy. plos.orgtandfonline.com In various cancer cell lines, the reduction of GSH levels by BSO has been shown to increase intracellular reactive oxygen species (ROS), which can potentiate the effects of chemotherapeutic agents by promoting oxidative damage and apoptosis. plos.orgplos.org

The table below details key proteins and their interactions in the context of BSO research.

| Interacting Protein | Type of Interaction | Research Context | Consequence of Interaction |

| γ-Glutamylcysteine Synthetase (γ-GCS) | Irreversible Inhibition | Core mechanism of BSO action. nih.govtandfonline.com | Depletion of intracellular glutathione (GSH) synthesis. mdpi.com |

| Stromal Interaction Molecule 1 (STIM1) | S-Glutathionylation | Induced by oxidative stress following BSO treatment to lower GSH. nih.gov | Evokes constitutive calcium entry into mitochondria. nih.gov |

| p53 | S-Glutathionylation | Can be induced by oxidative stress, a condition promoted by BSO. nih.gov | Inhibition of the tumor suppressor function of p53. nih.gov |

| General Cellular Proteins | Increased Adduction with Electrophiles | Pretreatment with BSO before exposure to toxic metabolites (e.g., from DIOB). mdpi.com | Decreased GSH levels lead to increased covalent modification of proteins by reactive metabolites. mdpi.com |

| Various Apoptotic Pathway Proteins (e.g., Caspases) | Modulation by Redox State | BSO-induced GSH depletion creates an oxidative environment that can trigger apoptosis. plos.orgplos.org | Sensitizes cancer cells to chemotherapeutic agents by promoting programmed cell death. plos.orgplos.org |

Synthesis, Derivatization, and Chemical Biology of Boc Dl Buthionine and Analogs

Synthetic Pathways for DL-Buthionine Sulfoximine (B86345)

Buthionine sulfoximine (BSO) is a potent inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione (B108866) (GSH). researchgate.net Its synthesis has been a subject of considerable interest, leading to the development of various methodologies over the years.

Historical and Modernized Methodologies for Racemate Synthesis

The initial synthesis of buthionine sulfoximine, as reported by Griffith and Meister in 1979, involved the reaction of L-buthionine with hydroxylamine-O-sulfonic acid in an alkaline aqueous solution. sigmaaldrich.com This foundational method produces a racemic mixture of L-buthionine-S,R-sulfoximine. mdpi.com The process requires careful temperature control to minimize the formation of byproducts. The resulting diastereomers can then be separated. nih.gov

More contemporary approaches have focused on improving efficiency and stereochemical control. One such method involves the use of rhodium(II) acetate (B1210297) to catalyze the transfer of a carbamate (B1207046) group to a sulfoxide (B87167). This technique, while initially developed for aryl sulfoxides, is applicable to the synthesis of BSO starting from buthionine sulfoxide. It offers the advantage of stereospecificity, preserving the chirality of the sulfoxide with high retention. However, the use of a noble metal catalyst makes this method more expensive for large-scale production.

Another modern approach involves a one-pot synthesis from sulfides, achieving both N- and O-transfers in a single reaction with high selectivity. rsc.org This method is mediated by bisacetoxyiodobenzene and uses inexpensive nitrogen sources. rsc.org

One-Pot Imidation/Oxidation Sequences

To address the harsh conditions and hazardous reagents often used in traditional sulfoximine synthesis, improved one-pot imidation/oxidation sequences have been developed. newdrugapprovals.org These methods provide a safer and milder route to buthionine sulfoximine and its analogs. newdrugapprovals.org One such sequence involves the direct formation of an N-protected sulfoximine from a protected methionine sulfoxide, which can then be deprotected in a single step. acs.orgacs.org This approach simplifies the synthetic process and avoids the use of potentially hazardous reagents. newdrugapprovals.org

Strategies for Protecting Group Chemistry: Focus on Boc-DL-Buthionine and Related Forms

Protecting groups are essential in the synthesis of complex molecules like buthionine sulfoximine and its analogs, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.org

Role of Boc Protection in Amino Acid Synthesis and Analog Preparation

The Boc group is particularly valuable in amino acid synthesis due to its stability under a wide range of conditions and its ease of removal under specific acidic conditions. organic-chemistry.org In the context of BSO synthesis, the Boc group can be introduced to protect the amino group of the starting material. This protection is crucial during the oxidation and imidation steps to prevent undesired reactions at the amino functionality.

The use of Boc protection allows for a more controlled and efficient synthesis. For instance, a rhodium-catalyzed reaction can be employed to transfer a Boc-protected nitrogen group to a sulfoxide, forming a Boc-protected sulfoximine. lookchem.com This intermediate is stable and can be readily purified before the final deprotection step. acs.orgacs.org The Boc group's stability to many nucleophiles and bases allows for orthogonal protection strategies, where other protecting groups sensitive to these conditions can be used elsewhere in the molecule. organic-chemistry.org

Cleavage of Protecting Groups in Final Product Synthesis

The final step in the synthesis of buthionine sulfoximine from its Boc-protected precursor is the removal of the Boc group. This is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol (B129727) or dioxane, are commonly used for this purpose. wikipedia.org

The cleavage of the Boc group proceeds via the formation of a tert-butyl cation, which can potentially alkylate other nucleophilic sites in the molecule. wikipedia.org To prevent this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org In syntheses involving multiple protecting groups, the selective cleavage of the Boc group is a key advantage. For example, a single-step deprotection can be employed to remove a Boc group from the amino function, another from the sulfoximine nitrogen, and a tert-butyl ester simultaneously under acidic conditions. acs.orgacs.org

Design and Synthesis of BSO Analogs and Derivatives

The development of buthionine sulfoximine analogs has been driven by the desire to enhance its biological activity and explore its therapeutic potential. researchgate.net Several higher homologs of BSO, such as pentathionine sulfoximine, hexathionine sulfoximine, and heptathionine sulfoximine, have been synthesized and shown to be potent inhibitors of γ-glutamylcysteine synthetase. researchgate.net

The synthesis of these analogs often follows similar principles to that of BSO, with modifications to the starting materials to introduce different alkyl or functional groups. For example, α-methyl buthionine sulfoximine has been prepared and found to be nearly as effective as BSO, with the advantage of being less susceptible to metabolic degradation. nih.gov The design of new analogs also includes the creation of heterocyclic isosteres of BSO, aiming to explore different chemical spaces while maintaining the core inhibitory function. researchgate.net The synthesis of such derivatives often involves multi-component, one-pot reactions to build the desired molecular scaffold. researchgate.net

Nanotechnology and Drug Delivery Systems for BSO

Encapsulation in Polyurea Dendrimers

Polyurea dendrimers have emerged as a promising platform for the nanoencapsulation of BSO. nih.govmdpi.com These highly branched, three-dimensional macromolecules offer a high loading capacity and the ability to be surface-functionalized for targeted delivery. acs.org

A notable example involves the encapsulation of L-buthionine sulfoximine (L-BSO) within a generation four polyurea dendrimer (PUREG4). mdpi.com To enhance tumor-specific targeting, the dendrimer was functionalized with folic acid (FA), creating the l-BSO@PUREG4-FA2 nanoformulation. nih.govmdpi.com This strategy leverages the overexpression of folate receptors on the surface of certain cancer cells, such as ovarian cancer cells. nih.gov The encapsulation process typically involves dissolving L-BSO and the folate-targeted dendrimer in an aqueous solution and allowing the mixture to stir overnight to facilitate the non-covalent entrapment of the drug within the dendrimer's architecture. nih.gov

The resulting nanoformulation encapsulates L-BSO, aiming to shield it from premature degradation and systemic clearance, and to facilitate its targeted delivery to cancer cells. nih.gov This approach is designed to overcome the limitations associated with the systemic administration of free L-BSO, which can lead to toxicity due to its irreversible inhibition of the enzyme γ-glutamylcysteine ligase (GCL). nih.gov

| Nanoformulation Component | Function | Source |

| L-Buthionine Sulfoximine (L-BSO) | Active pharmaceutical ingredient, inhibitor of γ-glutamylcysteine synthetase. | nih.govmdpi.com |

| Polyurea Dendrimer (PUREG4) | Nanocarrier providing encapsulation and a scaffold for targeting moieties. | mdpi.comresearchgate.net |

| Folic Acid (FA) | Targeting ligand that binds to folate receptors overexpressed on cancer cells. | nih.gov |

Controlled Release and Bioavailability Considerations

A critical aspect of nanoparticle-based drug delivery is the controlled release of the therapeutic agent at the desired site of action. nih.gov The release of L-BSO from polyurea dendrimers is a key factor influencing its bioavailability and therapeutic efficacy.

In vitro release studies of the l-BSO@PUREG4-FA2 nanoformulation have been conducted at a physiological pH of 7.4 and a temperature of 37°C. mdpi.com These studies revealed a characteristic biphasic release profile, with an initial burst release followed by a more sustained release phase. mdpi.comresearchgate.net Specifically, a significant portion of the encapsulated L-BSO is released within the first few hours, which is a common feature of this type of delivery system. mdpi.comresearchgate.net For instance, approximately 60% of the drug was released within the first hour, reaching a plateau after about three hours. researchgate.net Over a 24-hour period, a cumulative release of around 90% of the encapsulated L-BSO was observed. researchgate.net

Furthermore, the design of the nanocarrier can be tailored to respond to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes, to trigger drug release. acs.orgrsc.org For example, some nanoparticle systems are designed to release their payload in response to the high intracellular concentration of glutathione (GSH), a mechanism that BSO itself aims to disrupt. acs.orgrsc.org This "smart" release strategy can further enhance the specificity and efficacy of the drug delivery system.

| Time Point | Cumulative Release of L-BSO (%) |

| 1 hour | ~60% |

| 3 hours | Plateau reached |

| 24 hours | ~90% |

| Data from in vitro release studies of l-BSO@PUREG4-FA2 at pH 7.4. researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Next-Generation γ-Glutamylcysteine Synthetase Inhibitors

The foundational work with BSO has paved the way for the development of new and improved GCS inhibitors. mdpi.comsigmaaldrich.com BSO itself is a synthetic amino acid that effectively blocks the rate-limiting step in GSH biosynthesis. tandfonline.comspandidos-publications.com Research is now focused on creating next-generation inhibitors with enhanced specificity, potency, and pharmacokinetic profiles. For instance, modifications to the buthionine structure are being explored to improve cellular uptake and reduce potential off-target effects. One area of investigation involves creating prodrugs that are selectively activated within the tumor microenvironment, thereby concentrating the inhibitory effect where it is most needed. researchgate.net The synthesis of various thiol adducts from related compounds has shown that it is possible to enhance the desired biological activity while diminishing cytotoxicity. researchgate.net

Integration of BSO-Based Strategies in Combination Therapies

A significant area of current and future research lies in the integration of BSO-based strategies into combination therapies. tandfonline.comnih.gov The depletion of GSH by BSO has been shown to enhance the efficacy of various conventional treatments, including chemotherapy and radiotherapy. mdpi.comspandidos-publications.com

Chemosensitization: Preclinical studies have consistently demonstrated that BSO can sensitize cancer cells to a variety of chemotherapeutic agents. tandfonline.comnih.gov For example, BSO has been shown to enhance the cytotoxic effects of drugs like melphalan (B128), cisplatin (B142131), and doxorubicin (B1662922) in different cancer cell lines. mdpi.comtandfonline.comspandidos-publications.com The mechanism behind this synergy lies in the fact that GSH can detoxify these agents; by depleting GSH, BSO allows the chemotherapy drugs to exert a more potent effect. aacrjournals.org A systematic review of preclinical studies confirmed that while BSO has some cytotoxic activity on its own, it is most effective when used in combination with other anticancer drugs. tandfonline.comnih.gov

Radiosensitization: The efficacy of radiotherapy is often limited by the antioxidant capacity of tumor cells, in which GSH plays a crucial role. mdpi.com By depleting GSH, BSO can increase the sensitivity of cancer cells to radiation-induced damage. Research has shown that combining BSO with treatments like 177Lu-DOTATATE, a form of peptide receptor radionuclide therapy, can lead to reduced tumor growth and metabolic activity without increasing toxicity to normal tissues. mdpi.com

Emerging Combinations: Future research will likely explore novel combinations, including the use of BSO with targeted therapies and immunotherapies. By modulating the tumor microenvironment's redox state, BSO could potentially enhance the effectiveness of immune checkpoint inhibitors and other targeted agents.

| Combination Agent | Cancer Type Studied | Observed Effect | Reference |

|---|---|---|---|

| Melphalan | Multiple Myeloma, Neuroblastoma | Synergistic enhancement of cytotoxicity. | mdpi.comaacrjournals.org |

| Cisplatin | Biliary Tract Cancer | Enhanced cisplatin-induced apoptosis. | spandidos-publications.com |